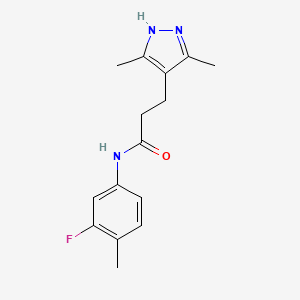
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(3-fluoro-4-methylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(3-fluoro-4-methylphenyl)propanamide" is a chemical entity that appears to be related to a class of compounds that include pyrazole derivatives. These compounds are of interest due to their potential biological activities and their structural complexity which allows for a variety of chemical modifications.
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves the condensation of various amine and carboxylic acid precursors. For instance, the synthesis of a similar compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, was achieved by condensation of dimethylamine with a pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivative . Another related compound, 3-(5-methyl-3-phenyl-1H-pyrazol-1-yl)propanamide, was synthesized by reacting 3-iodopropanamide with 5-methyl-3-phenyl-1H-pyrazole in the presence of sodium carbonate . These methods may provide insights into the synthesis of the compound .
Molecular Structure Analysis
X-ray diffraction studies have been used to determine the crystal structures of related compounds, revealing details such as hydrogen-bonded chains, two-dimensional arrays, and cyclic dimers in the solid state . The molecular structure is often stabilized by hyper-conjugative interactions and charge delocalization, which can be analyzed using Natural Bond Orbital (NBO) analysis .
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can be influenced by the presence of substituents on the aromatic rings and the nature of the functional groups attached to the pyrazole core. For example, the fluorine atom attached to the benzene ring and the carbonyl group in related compounds have been found to be crucial for binding in molecular docking studies, suggesting potential inhibitory activity against certain enzymes .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be deduced from their molecular structure. The presence of electronegative groups such as fluorine can affect the electron distribution within the molecule, as indicated by Molecular Electrostatic Potential (MEP) analysis. The HOMO-LUMO analysis can be used to determine charge transfer within the molecule, which is important for understanding its reactivity and potential applications in nonlinear optics . The crystal structure analysis provides information on the molecular conformation and intermolecular interactions, which can influence the compound's solubility, melting point, and other physical properties .
Applications De Recherche Scientifique
Complexes of Palladium(II) Chloride with Related Ligands
Research by Tyler Palombo et al. (2019) delved into the synthesis of new derivatives using polyfunctional ligands similar to 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(3-fluoro-4-methylphenyl)propanamide. These derivatives were explored for forming supramolecular hydrogen-bonded chains and cyclic dimers in the solid state. This study highlights the compound's utility in developing new materials with unique structural properties (Palombo et al., 2019).
Synthesis and Structural Characterization of Isostructural Compounds
Another study by B. Kariuki, B. F. Abdel-Wahab, and G. El‐Hiti (2021) focused on the synthesis of compounds with a similar core structure to 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(3-fluoro-4-methylphenyl)propanamide. These compounds were synthesized in high yields and characterized by single crystal diffraction, demonstrating their potential as building blocks in the development of new chemical entities with significant applications in materials science and chemistry (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Molecular Properties Prediction and Synthesis of Novel Analogues
M. Ahsan et al. (2011) conducted a study on a series of analogues, investigating their molecular properties, drug-likeness, lipophilicity, and solubility. This research aimed at predicting the compounds' utility as antimicrobial and antitubercular agents, showcasing the broader medicinal applications of compounds structurally related to 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(3-fluoro-4-methylphenyl)propanamide (Ahsan et al., 2011).
Inhibitive Action Towards Corrosion of Pure Iron
A study by A. Chetouani et al. (2005) explored the inhibitory effect of compounds similar to 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(3-fluoro-4-methylphenyl)propanamide on the corrosion of pure iron in acidic media. This research highlights the compound's potential applications in corrosion inhibition, demonstrating its utility in protecting metals from degradation (Chetouani et al., 2005).
Propriétés
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(3-fluoro-4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O/c1-9-4-5-12(8-14(9)16)17-15(20)7-6-13-10(2)18-19-11(13)3/h4-5,8H,6-7H2,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBFMOTXFWDPIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2=C(NN=C2C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(3-fluoro-4-methylphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

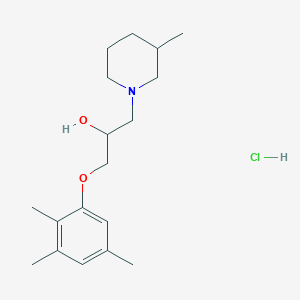
![3'-(3-Chloro-4-methoxyphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2540971.png)
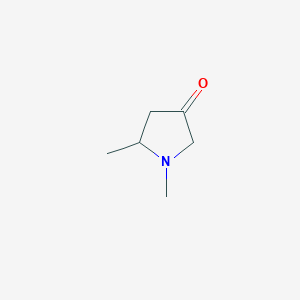
![N-benzyl-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2540975.png)

![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(propylsulfonyl)pyridazine](/img/structure/B2540978.png)
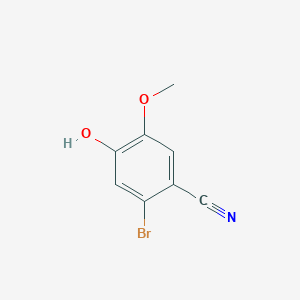
![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2540982.png)
![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2540983.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2540984.png)
![1-(5-carboxypentyl)-3,3-dimethyl-2-[(1E,3E)-4-(N-phenylacetamido)buta-1,3-dien-1-yl]-3H-indol-1-ium-5-sulfonate](/img/structure/B2540985.png)
![[2-(4-Ethylanilino)-2-oxoethyl] 2-methylbenzoate](/img/structure/B2540988.png)
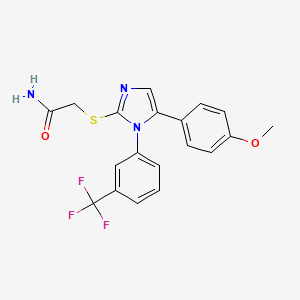
![(Z)-2-Cyano-N-[4-(diethylsulfamoyl)phenyl]-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2540990.png)